molecular formula C16H20N2O2S B12924279 4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-methylpropoxy)- CAS No. 284681-66-9

4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-methylpropoxy)-

Cat. No.: B12924279
CAS No.: 284681-66-9
M. Wt: 304.4 g/mol
InChI Key: VMHOBPPRSAODTK-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-methylpropoxy)- is a synthetic organic compound belonging to the pyrimidinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-methylpropoxy)- typically involves multi-step organic reactions. The starting materials often include pyrimidinone derivatives and substituted thiophenols. The reaction conditions may involve:

    Solvents: Common solvents like dichloromethane or ethanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Controlled heating to optimize the reaction yield.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the pyrimidinone ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, the compound may be used in the production of specialty chemicals or as a catalyst in certain chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-methylpropoxy)-
  • 4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-ethylpropoxy)-
  • 4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-methylbutoxy)-

Uniqueness

The uniqueness of 4(1H)-Pyrimidinone, 2-((3,5-dimethylphenyl)thio)-6-(1-methylpropoxy)- lies in its specific functional groups, which confer distinct chemical and biological properties. These properties may include enhanced binding affinity to certain targets or improved stability under physiological conditions.

Properties

284681-66-9

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

4-butan-2-yloxy-2-(3,5-dimethylphenyl)sulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H20N2O2S/c1-5-12(4)20-15-9-14(19)17-16(18-15)21-13-7-10(2)6-11(3)8-13/h6-9,12H,5H2,1-4H3,(H,17,18,19)

InChI Key

VMHOBPPRSAODTK-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=CC(=O)NC(=N1)SC2=CC(=CC(=C2)C)C

Origin of Product

United States

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